N~5~-(SEC-BUTYL)-3-(3-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE
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Overview
Description
N~5~-(SEC-BUTYL)-3-(3-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a sec-butyl group, a methoxyphenyl group, and an isoxazolecarboxamide moiety. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(SEC-BUTYL)-3-(3-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common approach is the formation of the isoxazole ring through a cyclization reaction, followed by the introduction of the sec-butyl and methoxyphenyl groups via substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of N5-(SEC-BUTYL)-3-(3-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to facilitate the direct introduction of functional groups, making the process more sustainable and versatile .
Chemical Reactions Analysis
Types of Reactions
N~5~-(SEC-BUTYL)-3-(3-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N~5~-(SEC-BUTYL)-3-(3-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N5-(SEC-BUTYL)-3-(3-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N~5~-(tert-BUTYL)-3-(3-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE
- N~5~-(ISO-BUTYL)-3-(3-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE
- N~5~-(n-BUTYL)-3-(3-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE
Uniqueness
N~5~-(SEC-BUTYL)-3-(3-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic properties.
Properties
IUPAC Name |
N-butan-2-yl-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-4-10(2)16-15(18)14-9-13(17-20-14)11-6-5-7-12(8-11)19-3/h5-10H,4H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKAOUSSTXSHKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=NO1)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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